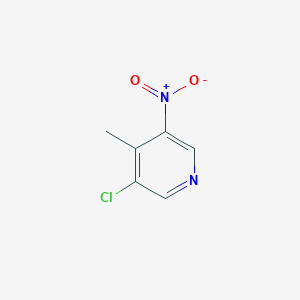
3-Chloro-4-methyl-5-nitropyridine
Übersicht
Beschreibung
3-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Wirkmechanismus
Target of Action
Nitropyridines, a class of compounds to which 3-chloro-4-methyl-5-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
This shift allows for the synthesis of various substituted pyridines .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Nitropyridines are known to cause skin irritation and serious eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of other substances, such as boron reagents in the Suzuki–Miyaura coupling . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-5-nitropyridine typically involves the nitration of 4-methylpyridine followed by chlorination. One common method includes the reaction of 4-methylpyridine with nitric acid to introduce the nitro group, followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 3-amino-4-methyl-5-nitropyridine or 3-thio-4-methyl-5-nitropyridine.
Reduction: Formation of 3-chloro-4-methyl-5-aminopyridine.
Oxidation: Formation of 3-chloro-4-carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methyl-5-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-nitropyridine: Lacks the methyl group, leading to different reactivity and applications.
4-Methyl-5-nitropyridine: Lacks the chlorine atom, affecting its chemical behavior and uses.
3-Chloro-5-nitropyridine: Lacks the methyl group, influencing its properties and applications.
Uniqueness: 3-Chloro-4-methyl-5-nitropyridine is unique due to the combined presence of chlorine, methyl, and nitro groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for targeted modifications, making it valuable in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIZEUNCWAJMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















